Lupeol

Descripción general

Descripción

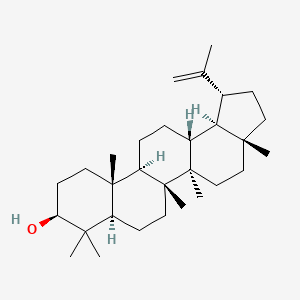

Lupeol is a pentacyclic triterpenoid that is lupane in which the hydrogen at the 3beta position is substituted by a hydroxy group. It occurs in the skin of lupin seeds, as well as in the latex of fig trees and of rubber plants. It is also found in many edible fruits and vegetables. It has a role as an anti-inflammatory drug and a plant metabolite. It is a secondary alcohol and a pentacyclic triterpenoid. It derives from a hydride of a lupane.

This compound has been investigated for the treatment of Acne.

This compound is a natural product found in Camellia sinensis, Acanthus ilicifolius, and other organisms with data available.

See also: Calendula Officinalis Flower (part of).

Mecanismo De Acción

Lupeol, a pentacyclic lupane-type triterpene, is found in various fruits, vegetables, and medicinal plants . It has been studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects .

Target of Action

This compound targets multiple proteins and pathways. It interacts with proteins such as α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and cell signaling.

Mode of Action

This compound’s interaction with its targets leads to changes in various cellular processes. For instance, it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, thereby exerting anti-diabetic effects . It also inhibits PTP 1B, a negative regulator of insulin signaling, further enhancing its anti-diabetic action .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, the Bcl-2 family pathway involved in apoptosis, the nuclear factor kappa B (NF-kB) pathway involved in inflammation, the phosphatidylinositol-3-kinase (PI3-K)/Akt pathway involved in cell survival, and the Wnt/β-catenin signaling pathway involved in cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability. This compound can be administered through various routes, including topical, oral, subcutaneous, intraperitoneal, and intravenous . Esterification of this compound has been shown to enhance its penetration and retention ability into the cell membrane, improving its oral bioavailability .

Result of Action

This compound’s action results in various molecular and cellular effects. It has demonstrated anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer efficiency . It reduces cell proliferation but increases wound healing in keratinocytes and promotes the contraction of dermal fibroblasts in the collagen gel matrix .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors For instance, the presence of other compounds in the environment can affect the bioavailability and efficacy of this compound

Análisis Bioquímico

Biochemical Properties

Lupeol interacts with various enzymes, proteins, and other biomolecules. It has been shown to have effective antioxidant and anti-inflammatory properties . The binding and inhibitory potentials of this compound have been investigated and proved to be effective against certain receptor proteins and enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

Lupeol, a natural triterpenoid compound, has garnered significant attention in recent years due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is found in various edible fruits and medicinal plants. Its chemical structure allows it to interact with multiple biological pathways, contributing to its therapeutic potential. Despite its promising bioactivities, this compound's clinical application has been limited by its poor water solubility and bioavailability. Recent advancements have focused on enhancing these properties through nano-formulations and the development of this compound derivatives.

1. Anticancer Activity

This compound exhibits significant anticancer properties across various cancer types. Research indicates that this compound can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms:

- Mechanisms of Action : this compound modulates signaling pathways such as NF-κB and MAPK, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Case Studies : In a study involving skin cancer models, this compound was found to inhibit the translocation of NF-κB, thereby reducing tumorigenesis . Another study demonstrated that this compound decreased the viability of breast cancer cells by inducing cell cycle arrest .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Skin Cancer | Inhibition of NF-κB | |

| Breast Cancer | Induction of apoptosis | |

| Colon Cancer | Modulation of Wnt/β-catenin pathway |

2. Anti-inflammatory Activity

This compound's anti-inflammatory effects have been well-documented in both in vitro and in vivo studies:

- Mechanisms : It suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB activation .

- Animal Models : In arthritic mice models, this compound significantly reduced inflammation markers and improved joint function when administered at doses ranging from 12.5 to 200 mg/kg .

| Inflammatory Condition | Dose (mg/kg) | Outcome | Reference |

|---|---|---|---|

| Arthritis | 50 | Reduced CD4+ T cell counts | |

| Neuroinflammation | 50 | Decreased oxidative stress |

3. Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties:

- Mechanisms : this compound activates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress .

- Research Findings : In a mouse model of Alzheimer's disease (AD), oral administration of this compound significantly improved memory function and reduced amyloid-beta accumulation .

Bioavailability Challenges

Despite its therapeutic potential, this compound faces challenges regarding bioavailability:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Lupeol exhibits a wide range of pharmacological effects, making it a compound of interest in various therapeutic areas:

- Anti-inflammatory Activity : this compound has been shown to inhibit pro-inflammatory cytokines and signaling pathways such as nuclear factor kappa B (NF-κB), thereby reducing inflammation in conditions like arthritis and inflammatory bowel disease .

- Anticancer Effects : Research indicates that this compound can inhibit the growth of cancer cells, particularly in prostate and skin cancers. It acts by modulating key signaling pathways involved in tumorigenesis .

- Antioxidant Properties : this compound's antioxidant capabilities contribute to its protective effects against oxidative stress-related diseases .

- Antimicrobial Activity : Studies have demonstrated this compound's effectiveness against various pathogens, suggesting its potential use in treating infections .

Anti-Cancer Efficacy

A study demonstrated that this compound inhibits androgen receptor signaling in prostate cancer cells, sensitizing them to conventional therapies. Treatment with this compound resulted in reduced prostate-specific antigen (PSA) levels, indicating its potential as an adjunctive treatment for prostate cancer .

Inflammatory Bowel Disease

Research highlighted this compound's ability to decrease intestinal inflammation by inhibiting pro-inflammatory cytokines and promoting macrophage polarization from M1 to M2 phenotype, which is associated with tissue repair .

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent in models of neurodegenerative diseases. It significantly reduced amyloid-beta expression and glial activation in mice brains, suggesting its potential role in treating conditions like Alzheimer's disease .

Data Tables

| Property | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces cytokine levels | Inhibits NF-κB signaling |

| Anticancer | Inhibits tumor growth | Modulates PI3K/Akt pathways |

| Antioxidant | Scavenges free radicals | Protects against oxidative stress |

| Antimicrobial | Effective against bacteria | Disrupts microbial cell membranes |

Análisis De Reacciones Químicas

Modification at the C-3 Position

Lupeol derivatives are synthesized to improve its biological activity and water solubility . A common modification site is the C-3 position, where a polar substituent can be introduced .

This compound-3-carbamate Derivatives A two-step reaction method can synthesize these derivatives :

-

This compound reacts with 4-nitrophenyl chloroformate (PNPCF) in dichloromethane (CH2Cl2) using pyridine (Py) as a catalyst to form a key intermediate .

-

The intermediate reacts with different amines in the presence of triethylamine (Et3N) to yield the target this compound-3-carbamate derivatives .

A salt-forming reaction can be performed to further enhance water solubility. For example, reacting compound 3k with iodomethane (CH3I) in acetonitrile (CH3CN) yields the salt product 3k·CH3I .

Oxidation Reactions

This compound can undergo oxidation to form new derivatives. Oxidation with Oxone® (a potassium triple-salt) in acetic acid can yield compounds such as 2 , 2a , and 2b :

Click Reactions

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to synthesize this compound derivatives with a 1,2,3-triazole ring . This involves a cycloaddition reaction between a terminal alkyne and an organic azide, creating new possibilities for interactions with biological targets .

-

The reaction is typically performed under mild conditions and is highly regio-specific, yielding the 1,4-disubstituted isomer .

Key Reactions and Chemical Modifications

Biological Activities and Implications

This compound and its derivatives exhibit a wide range of biological activities, including:

-

Anti-cancer activity: this compound has been shown to possess anti-neoplastic effects against non-small cell lung cancer and induces apoptosis . this compound-3-carbamate derivatives have demonstrated anti-proliferative activity against various tumor cell lines .

-

Anti-inflammatory activity: this compound modulates several molecules involved in the inflammatory process and reduces pro-inflammatory cytokines .

-

Antifungal activity: this compound acetate has shown significant antifungal activity against M. phaseolina .

-

Wound healing: this compound promotes wound healing by decreasing the level of monocytes .

These diverse activities make this compound and its derivatives attractive candidates for therapeutic applications, warranting further investigation .

Propiedades

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYXUWHLBZFQQO-QGTGJCAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025006 | |

| Record name | Lupeol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in ethanol, acetone, chloroform, Freely soluble in ether, benzene, petroleum ether, warm alcohol. Practically insoluble in dilute acid and alkalies. | |

| Record name | LUPEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9457 g/cu cm at 218 °C | |

| Record name | LUPEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lupeol, a triterpene found in fruits and vegetables, selectively induced substantial head and neck squamous cell carcinoma (HNSCC) cell death but exhibited only a minimal effect on a normal tongue fibroblast cell line in vitro. Down-regulation of NF-kappaB was identified as the major mechanism of the anticancer properties of lupeol against HNSCC. Lupeol alone was not only found to suppress tumor growth but also to impair HNSCC cell invasion by reversal of the NF-kappaB-dependent epithelial-to-mesenchymal transition. Lupeol exerted a synergistic effect with cisplatin, resulting in chemosensitization of HNSCC cell lines with high NF-kappaB activity in vitro. | |

| Record name | LUPEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol, acetone | |

CAS No. |

545-47-1 | |

| Record name | Lupeol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupeol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupeol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lupeol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lupeol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lup-20(29)-en-3-ol, (3β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O268W13H3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.